molecular formula C10H20ClNO5 B12281753 (2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride

(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride

Katalognummer: B12281753
Molekulargewicht: 269.72 g/mol
InChI-Schlüssel: RIQLAPJLRUDFLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline. This reaction is followed by selective cleavage at the N-O bond, leading to the target molecule .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of key enzymes involved in metabolic processes. Its stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other chiral amino acid derivatives and esters, such as (2R,5R)-2-Amino-5-hydroxyhexanoic acid and its esters. These compounds share structural similarities but differ in their stereochemistry and reactivity.

Uniqueness

(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer advantages in terms of selectivity and efficacy compared to other similar compounds .

Eigenschaften

Molekularformel

C10H20ClNO5

Molekulargewicht

269.72 g/mol

IUPAC-Name

diethyl 2-amino-5-hydroxyhexanedioate;hydrochloride

InChI

InChI=1S/C10H19NO5.ClH/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2;/h7-8,12H,3-6,11H2,1-2H3;1H

InChI-Schlüssel

RIQLAPJLRUDFLG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CCC(C(=O)OCC)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.